molecular formula C19H19N3O4 B4824970 ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

Cat. No.: B4824970
M. Wt: 353.4 g/mol
InChI Key: CBVIOULWOANZLY-YBEGLDIGSA-N
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Description

ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with the molecular formula C17H15N3O4 It is characterized by the presence of an imidazolidine ring, a pyrrole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with benzaldehyde to form an intermediate, which is then reacted with ethyl 4-bromobenzoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidazolidine ring to a more saturated form.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction can produce more saturated derivatives of the compound.

Scientific Research Applications

ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazolidine and pyrrole rings play a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE: Lacks the imidazolidine ring, making it less complex.

    ETHYL 4-(3-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE: Similar structure but with a different configuration of the imidazolidine ring.

Uniqueness

The presence of both the imidazolidine and pyrrole rings in ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE makes it unique compared to other similar compounds

Properties

IUPAC Name

ethyl 4-[3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-26-18(24)13-5-7-15(8-6-13)22-11(2)9-14(12(22)3)10-16-17(23)21-19(25)20-16/h5-10H,4H2,1-3H3,(H2,20,21,23,25)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVIOULWOANZLY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 6
ETHYL 4-(3-{[(4Z)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

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